3-(4-Chlorophenyl)piperidine
Overview
Description
3-(4-Chlorophenyl)piperidine is an organic compound with the molecular formula C11H14ClN. It is a derivative of piperidine, where a chlorophenyl group is attached to the third carbon of the piperidine ring.
Mechanism of Action
Target of Action
The primary target of 3-(4-Chlorophenyl)piperidine is the histamine H3 receptor . This receptor plays a crucial role in the regulation of histamine synthesis and release in the brain .
Mode of Action
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor . It binds to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops . This interaction with the H3 receptor increases the synthesis and release of histamine .
Biochemical Pathways
The interaction of this compound with the H3 receptor affects the histaminergic pathway. Normally, when synaptic histamine levels are high, histamine binds to H3 autoreceptors to inhibit further synthesis and release of histamine in the brain . By blocking these autoreceptors, this compound enhances the activity of histaminergic neurons, thereby increasing the signaling of histamine and other neurotransmitters in the brain .
Pharmacokinetics
It’s important to note that the risk of qt prolongation may be greater in patients with hepatic or renal impairment due to higher concentrations of similar compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on histamine signaling. By enhancing histaminergic neuron activity, it increases communication to neurons in brain regions important for sleep and wakefulness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs known to prolong the QT interval can increase the risk of QT prolongation . Additionally, the compound’s action may be influenced by the patient’s hepatic or renal function, as these can affect the compound’s concentration in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)piperidine typically involves the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:
4-Chlorobenzyl chloride+Piperidine→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)piperidine hydrochloride
- 4-(4-Chlorobenzoyl)piperidine
- 1-(3,5-Dichlorophenyl)piperazine
Comparison: 3-(4-Chlorophenyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific therapeutic applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXKIKPTKUQMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606126 | |
Record name | 3-(4-Chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55989-13-4 | |
Record name | 3-(4-Chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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